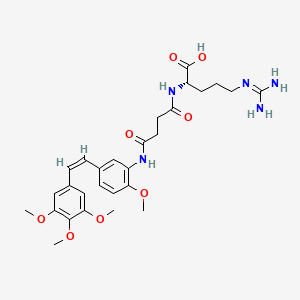

Tubulin/NRP1-IN-1

Description

Properties

Molecular Formula |

C28H37N5O8 |

|---|---|

Molecular Weight |

571.6 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[4-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]anilino]-4-oxobutanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C28H37N5O8/c1-38-21-10-9-17(7-8-18-15-22(39-2)26(41-4)23(16-18)40-3)14-20(21)33-25(35)12-11-24(34)32-19(27(36)37)6-5-13-31-28(29)30/h7-10,14-16,19H,5-6,11-13H2,1-4H3,(H,32,34)(H,33,35)(H,36,37)(H4,29,30,31)/b8-7-/t19-/m0/s1 |

InChI Key |

BNWIVWQCCFRSQN-FQQSSWHASA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

The Significance of Tubulin As a Therapeutic Target in Oncology

Tubulin proteins are the fundamental building blocks of microtubules, dynamic cytoskeletal polymers essential for a host of critical cellular functions. In oncology, the most vital of these is the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. The dynamic nature of microtubules, characterized by rapid polymerization and depolymerization, is central to this process.

The therapeutic strategy of targeting tubulin revolves around disrupting this microtubule dynamism. Anti-tubulin agents, a cornerstone of cancer chemotherapy for decades, function by either inhibiting the polymerization of tubulin into microtubules or by preventing the depolymerization of existing microtubules. Both actions ultimately lead to the arrest of the cell cycle, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death). vulcanchem.comnih.gov The compound Tubulin/NRP1-IN-1 has been shown to inhibit tubulin polymerization, leading to G2/M phase arrest and apoptosis in cancer cells. nih.govfigshare.com

Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer. Prominent examples include the vinca (B1221190) alkaloids, which prevent microtubule assembly, and the taxanes, which stabilize microtubules. This compound is identified as a colchicine-site binding agent, which destabilizes microtubule polymerization. vulcanchem.com The continued focus on tubulin as a target is driven by its validated efficacy and the potential for developing new agents that can overcome mechanisms of multidrug resistance that affect older tubulin-targeting drugs. researchgate.net

Neuropilin 1 Nrp1 As a Multifaceted Regulator in Tumor Biology

Neuropilin-1 (NRP1) is a non-tyrosine kinase transmembrane glycoprotein (B1211001) that has emerged as a critical player in various aspects of tumor biology. vulcanchem.comnih.gov Initially identified for its role in the nervous system, particularly in axon guidance, NRP1 is now recognized as a key co-receptor for a variety of signaling molecules, most notably members of the vascular endothelial growth factor (VEGF) family and class III semaphorins (SEMA3). nih.govembopress.org

The role of NRP1 in cancer is multifaceted:

Angiogenesis: NRP1 is a crucial co-receptor for VEGFR2, the primary receptor for VEGFA. nih.gov By forming a complex with VEGFR2, NRP1 enhances VEGF-mediated signaling, which is a potent driver of angiogenesis—the formation of new blood vessels that supply tumors with oxygen and nutrients. nih.govuniprot.org The inhibition of NRP1 can suppress this pro-angiogenic signaling. vulcanchem.com

Tumor Progression and Metastasis: Overexpression of NRP1 has been observed in numerous types of cancer and is often correlated with poor patient prognosis. embopress.org Beyond angiogenesis, NRP1 is implicated in promoting tumor cell migration, invasion, and survival, thereby contributing to metastatic dissemination. nih.govembopress.org

Drug Resistance: NRP1 upregulation has been identified as a mechanism of adaptive resistance to various targeted therapies. vulcanchem.com By modulating signaling pathways such as EGFR, NRP1 can help cancer cells survive the effects of other anti-cancer drugs. vulcanchem.com

Given its integral roles in tumor vascularization, progression, and resistance, NRP1 represents a highly attractive target for anti-cancer drug development.

Conceptual Framework of Dual Targeting Strategies for Enhanced Anti Tumor Efficacy

Inhibition of Tubulin Polymerization by this compound

This compound demonstrates a potent ability to interfere with the normal dynamics of microtubules, which are essential for cell division and structure. acs.orgnih.gov This interference is achieved through the direct inhibition of tubulin polymerization.

Quantitative Assessment of Tubulin Polymerization Inhibition

Biochemical assays have been employed to quantify the inhibitory effect of this compound on tubulin polymerization. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor. For this compound, the IC50 value for tubulin polymerization has been determined to be 0.71 µM. medchemexpress.comacs.orgmedchemexpress.eu This low micromolar value indicates a strong inhibitory activity against tubulin.

Characterization of Tubulin Binding Site Interactions

The inhibitory action of this compound is attributed to its binding to a specific site on the tubulin protein. vulcanchem.com Studies have revealed that this compound interacts with the colchicine-binding site on β-tubulin. vulcanchem.com This binding destabilizes the microtubule structure, leading to a disruption of the mitotic spindle and ultimately causing cell cycle arrest in the G2/M phase, which can trigger apoptosis (programmed cell death). acs.orgnih.govvulcanchem.com The interaction within the hydrophobic pocket of the colchicine-binding site is a critical aspect of its mechanism. acs.org

Modulation of Neuropilin-1 (NRP1) Activity by this compound

In addition to its effects on tubulin, this compound concurrently targets Neuropilin-1 (NRP1), a transmembrane co-receptor involved in various signaling pathways that promote tumor growth and angiogenesis. nih.govmdpi.com

Quantitative Assessment of NRP1 Inhibition

The inhibitory efficacy of this compound against NRP1 has also been quantitatively measured. The IC50 value for NRP1 inhibition is reported to be 0.85 µM. medchemexpress.comacs.orgmedchemexpress.eu This demonstrates that the compound is a potent dual inhibitor, with comparable inhibitory activity against both of its targets.

Disruption of NRP1-Ligand Interactions

NRP1 functions as a co-receptor for several growth factors, most notably vascular endothelial growth factor (VEGF) and semaphorins. mdpi.comfrontiersin.org this compound exerts its effect by blocking the interaction between NRP1 and its ligands. vulcanchem.com Specifically, it has been shown to interfere with the NRP1/VEGF/VEGFR2 signaling pathway. acs.org The b1b2 domain of NRP1 is the primary binding site for ligands of the VEGF family. frontiersin.org By disrupting these interactions, the compound effectively inhibits downstream signaling cascades that are crucial for angiogenesis, the formation of new blood vessels that supply tumors. vulcanchem.comacs.org

Impact on NRP1 Co-receptor Functionality

NRP1 lacks intrinsic kinase activity and functions by forming complexes with other receptors, such as VEGF receptors (VEGFRs) and plexins, to enhance their signaling. frontiersin.org this compound's disruption of ligand binding directly impairs this co-receptor functionality. By preventing the formation of active signaling complexes, it can suppress pathways like the VEGFR2 and epidermal growth factor receptor (EGFR) signaling. vulcanchem.com Furthermore, NRP1 is known to interact with other cellular components to regulate processes like cell migration and adhesion. plos.orgmolbiolcell.org For instance, it can interact with integrins and influence their trafficking within the cell. biorxiv.org The inhibition of NRP1 by this compound is therefore expected to have broad consequences on tumor cell behavior beyond just angiogenesis.

Impact on Tumor Cell Proliferation and Viability

This compound has demonstrated significant inhibitory effects on the proliferation and viability of various cancer cell lines. medchemexpress.commedchemexpress.eunih.gov As a dual inhibitor of tubulin and Neuropilin-1 (NRP1), the compound, also known as TN-2, shows inhibitory activity against tubulin polymerization and NRP1 with IC50 values of 0.71 µM and 0.85 µM, respectively. nih.govmedchemexpress.com This dual action effectively kills tumor cells and inhibits tumor angiogenesis. nih.gov

In studies involving human prostate tumor cell lines, this compound significantly reduced cell viability. medchemexpress.comnih.gov For instance, at a concentration of 1 μM, it can decrease the viability of prostate cancer cells, such as PC-3 and LNCaP, by 50–70%. vulcanchem.com The compound's cytotoxic effects appear to be selective for cancer cells, with less impact observed on non-malignant cells, suggesting a favorable therapeutic window. vulcanchem.com The antiproliferative activity of this compound is a direct consequence of its ability to interfere with essential cellular processes, leading to cell death. medchemexpress.commedchemexpress.eu

Table 1: In Vitro Activity of this compound in Prostate Cancer Models

| Cell Line | Viability Reduction (%) at 1 µM |

|---|---|

| PC-3 | 50-70% |

| LNCaP | 50-70% |

This table summarizes the percentage reduction in cell viability observed in prostate cancer cell lines when treated with 1 µM of this compound. Data is based on findings from referenced scientific literature.

Cell Cycle Perturbation and Arrest Mechanisms

This compound disrupts the normal progression of the cell cycle, a key mechanism of its anticancer activity. The compound's primary effect on the cell cycle is the induction of arrest at the G2/M phase. nih.gov This is a common characteristic of agents that interfere with microtubule dynamics. nih.gov

G2/M Phase Cell Cycle Checkpoint Engagement

By inhibiting tubulin polymerization, this compound destabilizes the microtubules that form the mitotic spindle, a critical structure for chromosome segregation during mitosis. vulcanchem.com This disruption activates the G2/M checkpoint, a crucial cellular surveillance mechanism that halts the cell cycle to prevent improper cell division. medchemexpress.commedchemexpress.eu The arrest in the G2/M phase prevents tumor cells from completing mitosis, ultimately leading to cell death. nih.govresearchgate.net This antimitotic effect is a cornerstone of the compound's therapeutic action. vulcanchem.com

Induction of Apoptosis Pathways

A significant consequence of the cellular stress induced by this compound is the activation of apoptosis, or programmed cell death. medchemexpress.commedchemexpress.eunih.gov This is a critical mechanism for eliminating damaged or cancerous cells.

The induction of apoptosis by this compound has been observed in various cancer cell lines, particularly in prostate cancer. medchemexpress.com Evidence for apoptosis includes increased Annexin V staining and the cleavage of PARP (Poly ADP-ribose polymerase), a key enzyme in DNA repair that is inactivated by caspase enzymes during apoptosis. vulcanchem.com

Downstream Signaling in Apoptosis Induction

The apoptotic cascade triggered by this compound involves the activation of key effector caspases. Specifically, the compound has been shown to activate caspase-3/7, central executioners of apoptosis that are responsible for the cleavage of numerous cellular proteins and the eventual dismantling of the cell. vulcanchem.com The inhibition of tubulin polymerization and the subsequent G2/M arrest are upstream events that converge on this caspase-dependent apoptotic pathway. vulcanchem.com

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. mdpi.comoncotarget.com this compound has been shown to effectively suppress these processes. nih.govacs.org

The inhibition of cell migration and invasion is attributed to both the tubulin and NRP1 inhibitory functions of the compound. nih.gov Disruption of microtubule dynamics interferes with the cytoskeletal rearrangements necessary for cell movement. embopress.org Furthermore, NRP1 is a key receptor involved in signaling pathways that promote cell migration and invasion in various cancers. mdpi.commdpi.com By blocking NRP1, the compound interferes with these pro-migratory signals. vulcanchem.com

Suppression of Endothelial Cell Tube Formation (Angiogenesis)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival, as it supplies tumors with necessary nutrients and oxygen. thermofisher.comspandidos-publications.com this compound demonstrates potent anti-angiogenic properties by inhibiting the formation of capillary-like structures, a process known as tube formation, by endothelial cells. nih.govacs.orgnih.gov

This anti-angiogenic effect is primarily mediated through the inhibition of NRP1. spandidos-publications.com NRP1 is a co-receptor for Vascular Endothelial Growth Factor (VEGF), a major driver of angiogenesis. nih.govbiologists.com By binding to NRP1, this compound blocks the interaction between VEGF and its receptor, thereby suppressing downstream signaling pathways that promote endothelial cell proliferation, migration, and tube formation. vulcanchem.comnih.gov This dual action of directly killing tumor cells and cutting off their blood supply makes this compound a promising candidate for cancer therapy. nih.gov

In Depth Analysis of Tubulin As a Target

Structural and Functional Dynamics of Tubulin and Microtubules

Microtubules are fundamental components of the cytoskeleton in eukaryotic cells, playing essential roles in maintaining cell structure, enabling intracellular transport, and facilitating cell division. news-medical.netgeeksforgeeks.org These rigid, hollow rods, approximately 25 nm in diameter, are dynamic polymers composed of α- and β-tubulin protein dimers. wikipedia.orgnih.gov The tubulin dimers polymerize in a head-to-tail fashion to form linear protofilaments, and typically, 13 of these protofilaments associate laterally to create the hollow microtubule cylinder. geeksforgeeks.orgwikipedia.org This arrangement results in a polar structure with a dynamic, fast-growing "plus" end and a less active, slow-growing "minus" end. wikipedia.orgnih.gov The dynamic instability of microtubules, characterized by continuous cycles of assembly and disassembly, is crucial for their diverse cellular functions. nih.govassaygenie.com

Tubulin Isotypes and Heterogeneity

The functional diversity of microtubules is not solely due to their dynamic nature but also stems from the heterogeneity of their core building blocks, the tubulin proteins. nih.gov In many species, including humans, α- and β-tubulin are not single proteins but are encoded by multiple genes, giving rise to different tubulin isotypes. nih.govnih.gov Humans express at least nine α-tubulin and ten β-tubulin isotypes, many of which exhibit tissue-specific or cell-specific expression patterns. biorxiv.org For example, the βIII-tubulin isotype (TUBB3) is considered a marker for neurons and neuronal microtubules. mdpi.com

This isotype diversity is a key element of the "multi-tubulin hypothesis," which posits that discrete tubulin isotypes can assemble into microtubules with distinct functional properties. mdpi.com The subtle sequence differences between isotypes, often concentrated in the C-terminal tails, can significantly impact microtubule characteristics. nih.govfrontiersin.org Research has shown that the incorporation of different isotypes can alter a microtubule's structural architecture, such as its protofilament number, as well as its dynamic behavior and mechanical properties. biorxiv.orgmdpi.com For instance, in vitro studies have demonstrated that microtubules assembled from different recombinant human tubulin isotypes display unique dynamic parameters and stabilities. biorxiv.org This heterogeneity allows for the specialization of microtubule arrays to fulfill specific roles within different cell types. nih.gov

Table 1: Selected Human Tubulin Isotypes and Neuronal Expression

| Isotype | Neuronal Expression | Reference |

|---|---|---|

| TUBA1A | Expressed in neurons | mdpi.com |

| TUBB2A | Expressed in neurons | mdpi.com |

| TUBB2B | Expressed in neurons | mdpi.com |

| TUBB3 | Considered a marker of neuronal microtubules | mdpi.com |

| TUBA4A | Expressed in neurons | mdpi.com |

Post-Translational Modifications (PTMs) of Tubulin and the "Tubulin Code"

Further diversifying microtubule function is an extensive array of post-translational modifications (PTMs) that occur on the tubulin subunits. nih.govnih.gov These enzymatic modifications, which often take place after the tubulin dimers have polymerized into a microtubule, add another layer of complexity to the filament surface. cytoskeleton.com The combination of different tubulin isotypes and various PTMs creates a sophisticated regulatory mechanism known as the "tubulin code". mdpi.comresearchgate.net This code is thought to fine-tune the properties of microtubules and regulate their interaction with a host of microtubule-associated proteins (MAPs), thereby tailoring microtubule arrays for specific functions. mdpi.comoup.com

The PTMs occur at specific amino acid residues either within the main tubulin structure or on the flexible C-terminal tails that protrude from the microtubule surface. frontiersin.orgreactome.org Some of the most well-characterized tubulin PTMs include:

Acetylation: Primarily occurs on Lysine-40 (K40) of α-tubulin, located on the inner, luminal side of the microtubule. nih.gov This modification is often found on stable, long-lived microtubules. nih.gov

Detyrosination: A reversible modification involving the removal of the C-terminal tyrosine residue from most α-tubulin isotypes. cytoskeleton.comportlandpress.com

Polyglutamylation: The addition of a chain of glutamate (B1630785) residues to the C-terminal tails of both α- and β-tubulin. cytoskeleton.comnih.gov The length of these chains can be precisely regulated, affecting the binding of specific MAPs. oup.com

Polyglycylation: The addition of glycine (B1666218) chains, which occurs mainly on microtubules in the axonemes of cilia and flagella. cytoskeleton.comnih.gov

These modifications can directly impact the intrinsic stability and dynamics of microtubules or act as signals that are "read" by other proteins, such as molecular motors and other MAPs, influencing their binding affinity and activity. frontiersin.orgoup.com

Table 2: Common Post-Translational Modifications of Tubulin

| Modification | Primary Site | Tubulin Subunit | Location | Reference |

|---|---|---|---|---|

| Acetylation | Lysine 40 (K40) | α-tubulin | Luminal Surface | nih.gov |

| Detyrosination | C-terminus | α-tubulin | C-Terminal Tail | cytoskeleton.comfrontiersin.org |

| Polyglutamylation | C-terminus | α- and β-tubulin | C-Terminal Tail | cytoskeleton.comnih.gov |

| Polyglycylation | C-terminus | α- and β-tubulin | C-Terminal Tail | cytoskeleton.comnih.gov |

Molecular Interactions within Tubulin Binding Sites

The intricate structure of the tubulin dimer features several binding pockets that are targets for a wide range of small molecules. These binding sites are critical hubs for pharmacological intervention, as ligands that occupy them can profoundly disrupt microtubule dynamics.

Characterization of the Colchicine (B1669291) Binding Site

One of the most extensively studied drug-binding pockets on tubulin is the colchicine binding site. frontiersin.org This site is located at the interface between the α- and β-tubulin subunits, though it is predominantly situated within the β-tubulin monomer. frontiersin.orgresearchgate.net Its structure is formed by residues from several key regions of β-tubulin, including the T7 loop, helices H7 and H8, and strands S8 and S9, with contributions from the T5 loop of the adjacent α-tubulin. frontiersin.orgresearchgate.net

The binding of a ligand, such as colchicine, to this site physically obstructs the conformational change that tubulin must undergo to polymerize, thereby inhibiting microtubule assembly and leading to mitotic arrest. frontiersin.orgresearchgate.net This mechanism makes the colchicine site a prime target for anticancer drug development. The dual inhibitor Tubulin/NRP1-IN-1 and its optimized analogue, TN-2, function by targeting this specific site on β-tubulin. nih.govacs.org

The affinity of ligands for the colchicine site can be influenced by the tubulin isotype composition. nih.gov The βIII-tubulin isotype, for example, is noted for having the most sequence divergence within the colchicine binding domain among common mammalian isotypes, which can lead to weaker binding of some agents. nih.gov Conversely, studies on the avian βVI isotype, which is highly divergent from other isotypes, have shown that while it does not bind colchicine itself, it can interact with other compounds that target the same site, such as podophyllotoxin (B1678966) and nocodazole. acs.orgnih.gov Molecular modeling has identified several divergent amino acid residues within this site in the βVI isotype compared to others, which alters its binding profile. nih.govacs.org

Ligand-Induced Conformational Changes in Tubulin

The function of tubulin is intrinsically linked to its ability to adopt different conformations. Structural studies have revealed that tubulin dimers can exist in at least two major states: a "bent" conformation, which is characteristic of free, unpolymerized dimers in solution, and a "straight" conformation, which is required for the dimer to be incorporated into the growing microtubule lattice. plos.org

The binding of small molecule ligands can induce or stabilize one of these conformational states, thereby altering microtubule dynamics. nih.gov Ligands that bind to the colchicine site, for instance, are known to stabilize the bent conformation of the tubulin dimer. frontiersin.orgplos.org This action prevents the dimer from straightening, making it incompatible with the microtubule lattice and effectively halting polymerization. plos.org This ligand-induced conformational trapping is a key mechanism of action for many microtubule-destabilizing agents. nih.govcsic.es The resulting conformational shifts can be subtle but have profound effects on the protein's function and can be detected through methods that measure changes in the surface accessibility of certain amino acid residues, such as thiols. nih.gov High-resolution techniques like cryo-electron microscopy have provided direct visual evidence of how drug binding induces curvature both within and between tubulin dimers, rendering them unable to integrate into microtubules. researchgate.net

Microtubule-Mediated Cellular Processes Beyond Cell Division

While the role of microtubules in forming the mitotic spindle for chromosome segregation is a cornerstone of cell biology, their functions extend far beyond cell division. assaygenie.com In interphase cells, the microtubule network is critical for a wide array of essential processes. nih.gov

One of the most vital functions of microtubules is to provide structural support and maintain cellular architecture. news-medical.netnumberanalytics.com Along with actin and intermediate filaments, they form the cell's cytoskeleton, helping the cell to resist compressive forces and maintain its shape. news-medical.netwikipedia.org

Furthermore, microtubules serve as the primary "highways" for intracellular transport. nih.govnumberanalytics.com They create a polarized network of tracks upon which motor proteins, such as kinesins and dyneins, move. nih.govnumberanalytics.com These motors transport a variety of cargoes, including membrane-bound organelles (like mitochondria and vesicles) and protein complexes, to specific locations within the cell. nih.govnih.gov This transport system is indispensable for cellular organization, function, and communication, particularly in highly polarized cells like neurons, where long-distance axonal transport is essential for survival. mdpi.comkhanacademy.org

Microtubules are also deeply involved in cell motility and migration. nih.govnumberanalytics.com The dynamic reorganization of the microtubule cytoskeleton is required for cells to change shape, polarize, and move in a directional manner. nih.gov By regulating microtubule length and stability through proteins like microtubule severing enzymes, cells can rapidly remodel their internal structure to facilitate movement. numberanalytics.com

Intracellular Trafficking and Transport

Microtubules, the primary polymers formed from α/β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton that establish a network for intracellular logistics. biolegend.comthno.org These hollow cylindrical structures function as tracks for the long-distance transport of a wide array of cellular cargo, which is essential for maintaining cellular function and organization. thno.orgjove.comasploro.com This transport system is critical for processes such as the distribution of organelles, vesicles, and protein complexes to their correct subcellular locations. jove.comportlandpress.com

The movement of cargo along microtubule tracks is powered by motor proteins, principally kinesins and dyneins, which convert chemical energy from ATP hydrolysis into mechanical force. thno.orgjove.com These motors move in specific directions: most kinesins transport cargo toward the microtubule's plus-end (typically the cell periphery), while dyneins move cargo toward the minus-end (usually near the cell center). thno.orgasploro.com The dynamic nature of microtubules, characterized by phases of growth and shrinkage, allows the cell to remodel this transport network as needed. biolegend.comjove.com

The regulation of this intricate transport system is achieved in part through the "tubulin code," a concept describing the functional diversity generated by different tubulin isotypes and a variety of post-translational modifications (PTMs). portlandpress.comnih.gov These modifications act as signals, or "road signs," that influence the binding and activity of motor proteins and other microtubule-associated proteins (MAPs). nih.gov

Key PTMs involved in regulating intracellular transport include:

Acetylation : Occurring on α-tubulin, this modification is linked to microtubule stability. researchgate.net Research indicates that kinesin-1, a key motor protein, binds with a higher affinity to acetylated microtubules. nih.gov Hyperacetylation of microtubules has been shown to enhance both anterograde and retrograde transport of vesicles in neuronal cells. nih.gov Acetylated α-tubulin plays a significant role in various cellular functions, including intracellular trafficking. biolegend.com

Detyrosination : This modification involves the removal of a C-terminal tyrosine residue from α-tubulin, exposing a glutamate residue. The resulting detyrosinated microtubules are typically more stable and serve as preferential tracks for certain motor proteins, including kinesin-1 and kinesin-2. portlandpress.com This PTM is crucial for establishing cell polarity and directing transport, for instance, by facilitating the movement of cellular components to the apical membrane in polarized epithelial cells. portlandpress.com

The precise regulation of cargo trafficking by the tubulin code ensures that cellular components are delivered efficiently to where they are needed, a process vital for cell survival, function, and homeostasis. asploro.comnih.gov

| Tubulin PTM | Effect on Microtubule Track | Associated Motor Proteins | Functional Consequence |

|---|---|---|---|

| Acetylation | Associated with stable, flexible microtubules. researchgate.net | Kinesin-1 (enhanced binding). nih.gov | Promotes transport of specific cargo, such as JIP1 and BDNF vesicles in neurons. nih.gov |

| Detyrosination | Marks stable, long-lived microtubules. portlandpress.com | Kinesin-1, Kinesin-2 (preferential binding). portlandpress.com | Directs polarized transport, guides vesicles and polarization markers to the leading edge of migrating cells. portlandpress.com |

Cytoskeletal Reorganization and Cell Motility

Cell motility is a complex process that fundamentally relies on the dynamic and coordinated reorganization of the cytoskeleton. mdpi.com Microtubules, alongside actin filaments, play a pivotal role in the structural and mechanical changes that enable a cell to move. mdpi.comnih.gov The involvement of microtubules in cell movement was identified decades ago, with studies showing that microtubule-depolymerizing agents impair directed cell migration. portlandpress.com

The dynamic instability of microtubules—the stochastic switching between periods of polymerization and depolymerization—is essential for the rapid remodeling of the cytoskeleton required for cell migration. jove.com During directed movement, the microtubule network undergoes significant reorganization; microtubules typically become stabilized and oriented toward the direction of migration, forming a polarized network that supports the extension of the cell's leading edge and the retraction of its tail. portlandpress.comnih.gov While microtubules at the leading edge are often stabilized, more dynamic microtubules are found at the trailing edge, allowing contractile forces to retract the cell body and facilitate forward progress. nih.gov

Post-translational modifications of tubulin are critical regulators of the microtubule dynamics and interactions that drive cell motility. portlandpress.comfrontiersin.org

Detyrosination : Microtubules enriched in detyrosinated tubulin are more stable and are prominently found pointing toward the leading edge of migrating cells. portlandpress.com This modification helps to establish cell polarity and guide the direction of movement. portlandpress.comfrontiersin.org The balance between tyrosinated and detyrosinated tubulin influences the orientation of focal adhesions, which are crucial for cell-matrix interactions during migration. frontiersin.org

Acetylation : While historically linked to stable, non-dynamic microtubules, tubulin acetylation is now understood to increase microtubule flexibility and resistance to mechanical breakage. portlandpress.comresearchgate.net This property is important for withstanding the physical forces generated during cell movement. portlandpress.com Furthermore, α-tubulin acetylation can regulate the activity of signaling proteins like Rho GEF-H1, which in turn controls actin polymerization and focal adhesion dynamics, thereby enhancing cell contractility and migration. portlandpress.com

The interplay between the microtubule and actin cytoskeletons is crucial. mdpi.com Microtubule reorganization influences the formation of actin-rich protrusions like lamellipodia and filopodia at the cell's leading edge, which provide the driving force for locomotion. mdpi.com By regulating signaling pathways and providing structural support, the dynamic microtubule network orchestrates the complex series of events that culminate in directed cell motility. portlandpress.comnih.gov

| Microtubule Property/Modification | Effect on Cytoskeleton | Impact on Cell Motility |

|---|---|---|

| Dynamic Instability | Allows for rapid remodeling of the microtubule network. jove.com | Essential for cytoskeletal reorganization during cell division and migration. jove.com |

| Detyrosination | Creates stabilized microtubules oriented toward the leading edge. portlandpress.com | Regulates migration direction, cell morphology, and focal adhesion stability. portlandpress.comfrontiersin.org |

| Acetylation | Increases microtubule flexibility and resistance to breakage. portlandpress.comresearchgate.net | Enhances cell contractility and migration forces by regulating actin dynamics. portlandpress.com |

Comprehensive Examination of Neuropilin 1 Nrp1 Biology

NRP1 Receptor Structure and Domain Functionality

The structure of NRP1 is intricately designed to facilitate its function as a co-receptor for a variety of ligands. It is composed of a large extracellular region, a single transmembrane domain, and a short cytoplasmic tail. researchgate.netresearchgate.netnih.govnih.gov The extracellular portion is further subdivided into specific domains, each with specialized roles in ligand binding and receptor oligomerization.

The extracellular segment of NRP1 is characterized by five distinct domains: a1/a2, b1/b2, and c. researchgate.netnih.gov The a1/a2 domains , also known as CUB domains, are primarily responsible for binding to members of the Class III Semaphorin (SEMA3) family of proteins. researchgate.netbiologists.comresearchgate.net These domains are critical for the role of NRP1 in axon guidance and other SEMA3-mediated signaling events. tandfonline.com

The b1/b2 domains , which share homology with coagulation factors V and VIII, are the principal binding sites for Vascular Endothelial Growth Factor (VEGF), particularly the VEGF-A165 isoform. researchgate.netbiologists.comnih.gov The b1 domain contains a key binding pocket for VEGF. biologists.com In addition to VEGF, these domains can also interact with other growth factors such as Hepatocyte Growth Factor (HGF) and Placental Growth Factor (PlGF). researchgate.net

The c domain , or MAM (meprin, A5, and µ) domain, is involved in receptor dimerization and oligomerization, which is crucial for the formation of functional receptor complexes and the subsequent amplification of intracellular signals. researchgate.netresearchgate.net

| Domain | Alternative Name | Primary Ligand(s) | Key Function(s) |

|---|---|---|---|

| a1/a2 | CUB domains | Class III Semaphorins (e.g., SEMA3A) | Axon guidance, neuronal signaling |

| b1/b2 | Coagulation factor V/VIII-like domains | VEGF-A165, HGF, PlGF, TGF-β | Angiogenesis, vascular development |

| c | MAM domain | - | Receptor dimerization and oligomerization |

The cytoplasmic domain of NRP1 is relatively short but plays a critical role in mediating intracellular signaling. nih.gov A key feature of this domain is the C-terminal SEA motif, which is highly conserved. biologists.comnih.gov This motif facilitates the interaction of NRP1 with the PDZ domain-containing protein GIPC1 (GAIP-interacting protein C-terminus 1), also known as Synectin. biologists.comnih.govoup.com

The interaction between NRP1 and GIPC1 is crucial for several cellular processes. It has been shown to be involved in the trafficking and internalization of α5β1 integrin, thereby regulating endothelial cell adhesion to fibronectin. nih.govplos.org This interaction is also implicated in the modulation of VEGFR2 endocytosis and recycling. nih.govbiologists.com While the extracellular domain of NRP1 is sufficient for angiogenesis, the cytoplasmic domain, through its interaction with GIPC1, is important for the proper spatial patterning of arteries and veins. biologists.comnih.govh1.co

Diverse Ligand-Binding Interactions of NRP1

NRP1's function as a co-receptor is highlighted by its ability to interact with a diverse array of ligands, often in conjunction with other primary receptors. These interactions are fundamental to the role of NRP1 in angiogenesis, neuronal signaling, and tissue development.

NRP1 is a well-established co-receptor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the primary signaling receptor for VEGF-A in angiogenesis. nih.govelifesciences.orgaacrjournals.org NRP1 enhances the binding of specific VEGF-A isoforms, such as VEGF-A165, to VEGFR2, thereby potentiating downstream signaling pathways that promote endothelial cell migration, proliferation, and survival. nih.govahajournals.org The formation of a NRP1/VEGFR2 complex is considered essential for optimal VEGF signaling. biologists.comnih.gov Interestingly, studies have shown that NRP1 can regulate VEGFR2 surface expression levels, suggesting a mechanism for modulating cellular responsiveness to VEGF that is independent of direct VEGF-NRP1 binding. nih.govelifesciences.org

NRP1 was initially characterized as a receptor for Class III Semaphorins, particularly SEMA3A. aacrjournals.org In the nervous system, the interaction between SEMA3A and NRP1, in complex with Plexin-A family receptors, mediates axonal repulsion, a critical process in neural circuit formation. researchgate.nettandfonline.comdovepress.com This signaling axis is not limited to the nervous system; it also plays a role in regulating cell migration, cytoskeletal dynamics, and apoptosis in other cell types. dovepress.com In the context of angiogenesis, SEMA3A can act as an inhibitor by competing with VEGF for binding to NRP1, thereby modulating vascular patterning. aacrjournals.orgresearchgate.net

| Ligand Family | Specific Ligand Example | Primary Co-receptor | Key Biological Process |

|---|---|---|---|

| Vascular Endothelial Growth Factors (VEGFs) | VEGF-A165 | VEGFR2 | Angiogenesis, vascular development |

| Class III Semaphorins (SEMA3s) | SEMA3A | Plexin-A family | Axon guidance, inhibition of angiogenesis |

| Transforming Growth Factor-beta (TGF-β) | TGF-β1 | TGF-β Receptors (TβRI/TβRII) | Modulation of angiogenesis, immune response |

More recently, NRP1 has been identified as a modulator of Transforming Growth Factor-beta (TGF-β) signaling. nih.govnih.govresearchgate.net NRP1 can bind to both the active and latent forms of TGF-β1. oup.comnih.gov It can act as a co-receptor for TGF-β, forming a complex with TGF-β receptors (TβRI and TβRII) and enhancing canonical Smad2/3 signaling. oup.com In some contexts, NRP1 can also activate the latent form of TGF-β1. oup.comnih.gov This interaction is significant in various cellular processes, including the epithelial-mesenchymal transition (EMT) in cancer cells and the regulation of sprouting angiogenesis. nih.govbiologists.com The interplay between NRP1 and TGF-β signaling adds another layer of complexity to the regulation of cellular behavior in both health and disease.

Interactions with Platelet-Derived Growth Factor Receptors (PDGFRs)

Neuropilin-1 (NRP1) plays a significant role in modulating the signaling of Platelet-Derived Growth Factor Receptors (PDGFRs), thereby influencing cellular processes such as migration and proliferation. nih.govportlandpress.com NRP1 acts as a co-receptor for PDGFRs, forming ligand-specific complexes that direct downstream signaling pathways, particularly for the PDGFRα homodimer. nih.govportlandpress.com

In human mesenchymal stem cells (MSCs) that lack VEGF receptors, NRP1 has been shown to associate with phosphorylated PDGFRs. portlandpress.com This interaction is crucial for PDGFR-induced cell migration and proliferation. nih.gov Studies have demonstrated that NRP1 co-immunoprecipitates and co-localizes with phosphorylated PDGFRα and PDGFRβ in the presence of their respective growth factors. nih.govportlandpress.com The knockdown of NRP1 has been shown to block PDGF-AA-induced phosphorylation of PDGFRα and subsequent cell migration. nih.govportlandpress.com Similarly, it reduces PDGF-BB-induced activation of PDGFRβ and migration. nih.govportlandpress.com

Furthermore, NRP1 is implicated in mediating the effects of other growth factors on PDGFRs. For instance, NRP1 knockdown can block the activation of both PDGFRα and PDGFRβ by VEGF-A, highlighting a complex cross-talk between these receptor systems. nih.govportlandpress.com The physical association between NRP1 and PDGFRα has been observed in vascular smooth muscle cells (VSMCs), where NRP1 is involved in PDGF-induced migration. portlandpress.com In these cells, NRP1 siRNA was found to inhibit PDGF-induced activation of PDGFRα. portlandpress.com

The interaction is not limited to cis-signaling within the same cell. PDGF-D can induce the formation of a PDGFRβ–NRP1 complex in trans, between molecules located on adjacent cells, such as endothelial cells and pericytes. biologists.com This suggests a role for NRP1 in intercellular communication within the vascular wall. biologists.com PDGF-D binds directly to the b1 and b2 domains of NRP1, an interaction that is crucial for the formation of the PDGFRβ–NRP1 complex. biologists.com

| Interacting Molecules | Cell Type | Functional Outcome | Key Findings |

|---|---|---|---|

| NRP1 and PDGFRα/β | Mesenchymal Stem Cells (MSCs) | Regulation of migration and proliferation | NRP1 knockdown blocks PDGF-AA-induced PDGFRα phosphorylation and migration, and reduces PDGF-BB-induced PDGFRβ activation and migration. nih.govportlandpress.com |

| NRP1 and PDGFRα | Vascular Smooth Muscle Cells (VSMCs) | Mediation of PDGF-induced migration | NRP1 co-immunoprecipitates with PDGFRα and its knockdown inhibits PDGF-induced PDGFRα activation. portlandpress.com |

| NRP1 and PDGFRβ | Fibroblasts, Endothelial Cells, Pericytes | Co-receptor for PDGF-D signaling | PDGF-D induces PDGFRβ–NRP1 complex formation in cis and in trans. biologists.com |

Role in Hedgehog (HH) Signaling

Neuropilin-1 is a positive regulator of the Hedgehog (HH) signaling pathway, which is essential for embryonic development, tissue homeostasis, and is often dysregulated in cancer. nih.govnih.govwikipedia.orgmdpi.com NRP1 functions at the level of the GLI transcriptional activators, which are the final effectors of the HH pathway. nih.govnih.gov

Studies using luciferase-based reporter assays have shown that both NRP1 and NRP2 can significantly increase ligand-activated HH pathway activity. nih.gov This enhancement of signaling appears to occur downstream of the initial ligand-receptor interactions at the cell surface. nih.gov Evidence suggests that NRPs act at the level of GLI regulation, specifically promoting GLI activator function without impairing the activity of GLI3 repressor. nih.gov

The mechanism by which NRP1 promotes HH signaling is distinct from its roles in Semaphorin and VEGF signaling. A structure-function analysis has revealed that the cytoplasmic and transmembrane domains of NRP1 are both necessary and sufficient to regulate HH pathway activity. nih.govnih.gov This is in contrast to its other functions which often rely on its extracellular domains for ligand binding. A specific, previously uncharacterized 12-amino acid region within the NRP1 cytoplasmic domain has been identified as being critical for mediating the promotion of HH signaling. nih.govnih.gov

Interestingly, the localization of NRP1 to the primary cilium, a key organelle for HH signal transduction, does not appear to correlate with its ability to promote HH signaling. nih.govnih.gov This suggests that NRP1's role in this pathway may not be dependent on its presence within this specific cellular compartment. One proposed mechanism is that NRPs recruit phosphodiesterase 4D (PDE4D) to the cell membrane, which in turn negatively regulates Protein Kinase A (PKA) activity, a known inhibitor of GLI activators. nih.gov

| Aspect | Description | Supporting Evidence |

|---|---|---|

| Point of Intervention | Functions at the level of GLI transcriptional activator function. | NRP1 promotes HH pathway activity even when signaling is stimulated by a constitutive GLI2 activator. nih.gov |

| Structural Requirements | The cytoplasmic and transmembrane domains are necessary and sufficient. A specific 12-amino acid region in the cytoplasmic domain is crucial. | Structure-function analysis has pinpointed these domains as essential for HH signal promotion. nih.govnih.gov |

| Cellular Localization | Localization to the primary cilium does not correlate with HH signal promotion. | Experimental observations show no direct link between ciliary localization and the potentiation of HH signaling by NRP1. nih.govnih.gov |

NRP1 in Angiogenesis and Vascular Development

Neuropilin-1 is a critical regulator of both developmental and pathological angiogenesis, the process of forming new blood vessels from pre-existing ones. pnas.orgportlandpress.comnih.govnih.gov Its expression is essential for normal vascular development, as demonstrated by embryonic lethality in NRP1 knockout mice, which exhibit severe defects in neuronal and cardiovascular systems, including disorganized yolk sac vascularization and aortic arch malformations. pnas.orgportlandpress.com Conversely, overexpression of NRP1 leads to excessive and abnormal blood vessel formation. pnas.orgnih.gov

NRP1 functions primarily as a co-receptor, most notably for vascular endothelial growth factor A (VEGF-A), a potent angiogenic factor. pnas.orgnih.gov It enhances the binding of the VEGF-A165 isoform to its main signaling receptor, VEGFR2, thereby potentiating downstream signaling events that lead to angiogenesis. pnas.orgnih.govnih.gov The formation of a complex between NRP1 and VEGFR2 is considered crucial for optimal VEGF signaling and function in endothelial cells. nih.gov

However, the role of NRP1 in angiogenesis is not solely dependent on its interaction with VEGF-A. nih.govportlandpress.com There is growing evidence for VEGF-independent mechanisms through which NRP1 contributes to vascular development. portlandpress.com For example, NRP1 can modulate signaling from other receptors and function as an adhesion molecule, promoting endothelial cell attachment to the extracellular matrix. nih.govportlandpress.com It has also been shown to regulate extracellular matrix remodeling in a manner that does not require VEGFR2 activation by VEGF. nih.gov

Regulation of Endothelial Cell Proliferation and Migration

NRP1 plays a pivotal role in directing the behavior of endothelial cells, particularly their proliferation and migration, which are fundamental processes in angiogenesis. spandidos-publications.comucl.ac.uk The expression of NRP1 is positively associated with endothelial cell proliferation, migration, and the formation of capillary-like tubes in vitro. spandidos-publications.com Knockdown of NRP1 in endothelial cells results in a reduced ability to proliferate and migrate. spandidos-publications.com

As a co-receptor for VEGFR2, NRP1 significantly enhances VEGF-A-induced endothelial cell migration. nih.gov The binding of VEGF-A to NRP1 is essential for this process. nih.gov Overexpression of a mutant form of NRP1 that cannot bind VEGF-A impairs the migration of endothelial cells towards a VEGF gradient. nih.gov This highlights the importance of the direct interaction between VEGF-A and NRP1 in guiding endothelial cell movement.

Beyond its role as a VEGF co-receptor, NRP1 is essential for the formation of filopodia in endothelial tip cells, the specialized cells that lead sprouting blood vessels. cell.com This function is critical for vessel sprouting and branching. cell.com NRP1 enables the activation of CDC42, a key regulator of filopodia formation, in response to the extracellular matrix, a process that can occur independently of VEGF-A stimulation. cell.com This suggests that NRP1 integrates signals from both growth factors and the surrounding matrix to orchestrate endothelial cell migration.

Vascular Permeability Mechanisms

Neuropilin-1 is a key modulator of vascular permeability, the process by which molecules and fluids move across the endothelial barrier. nih.govnih.gov This function is critical in both physiological and pathological conditions, such as inflammation and cancer. nih.govnih.gov VEGF-A is a potent inducer of vascular hyperpermeability, and NRP1, as a co-receptor for VEGF-A, plays a significant role in mediating this effect. nih.govnih.gov NRP1 is expressed in the adult quiescent endothelium, particularly in postcapillary venules where vascular permeability events predominantly occur, and is concentrated at cell-cell junctions. nih.gov

The involvement of NRP1 in VEGF-A-induced vascular permeability requires its interaction with VEGFR2. ucl.ac.uk Both NRP1 and VEGFR2 are necessary for the VEGF-induced activation of SRC family kinases (SFKs), which are essential for vascular permeability signaling. ucl.ac.uk

However, NRP1 can also mediate vascular permeability through mechanisms that are independent of VEGFR2 activation. ucl.ac.ukucl.ac.uk Stimulation of endothelial cells with certain NRP1 ligands, such as a specific ligand-blocking antibody or CendR peptides, can induce NRP1 accumulation at cell-cell contacts and increase vascular leakage both in vitro and in vivo, without activating VEGFR2. ucl.ac.ukucl.ac.uk This VEGFR2-independent pathway requires the cytoplasmic domain of NRP1, indicating that NRP1 can initiate intracellular signaling that leads to increased permeability. ucl.ac.ukucl.ac.uk

The role of endothelial-expressed NRP1 can also be organ-specific. In some vascular beds, endothelial NRP1 negatively regulates VEGFR2 signaling to limit vascular leakage, while in others, its loss can lead to either increased or decreased permeability depending on the context of NRP1 expression by surrounding perivascular cells. elifesciences.org This highlights a complex, context-dependent role for NRP1 in controlling vascular barrier function.

Role in Arterial Fate Specification and Lumen Expansion

NRP1 is crucial for the proper development and patterning of the arterial system. pnas.orgnih.gov During embryonic development, NRP1 expression is enriched in arteries. nih.gov Genetic studies in mice have revealed that the absence of NRP1 leads to significant defects in the formation of large arteries, including malformations of the aortic arch. pnas.orgnih.gov This points to a specific role for NRP1 in the specification of arterial identity and the morphogenesis of the major arterial vessels.

While direct evidence on the role of NRP1 in lumen expansion is less detailed, its established function in endothelial cell migration, proliferation, and organization is fundamental to the process of blood vessel formation, which includes the establishment of a patent lumen. The severe vascular defects observed in NRP1 knockout mice, such as disorganized and diminished vascular networks, indirectly suggest a compromised ability to form properly lumenized vessels. pnas.org The excessive and abnormal vessel formation seen with NRP1 overexpression also implies a disruption of the normal processes that govern vessel size and structure, including lumen dimensions. pnas.orgnih.gov

NRP1 Contributions to Tumorigenesis and Metastasis

Neuropilin-1 is frequently overexpressed in a wide variety of cancers, and its high expression level is often correlated with tumor progression, invasion, metastasis, and poor patient prognosis. mednexus.orgnih.govfrontiersin.orgnih.govmdpi.comnih.gov NRP1 contributes to multiple aspects of cancer biology, including tumor angiogenesis, cell proliferation, migration, and survival. mednexus.orgnih.govmdpi.com

A primary mechanism by which NRP1 promotes tumorigenesis is through its role in tumor angiogenesis. mednexus.orgelsevierpure.com By acting as a co-receptor for VEGF-A on endothelial cells, NRP1 enhances the formation of new blood vessels that supply tumors with oxygen and nutrients, thereby facilitating their growth. mednexus.orgelsevierpure.com Overexpression of NRP1 in tumor cells can lead to larger, more vascularized tumors with increased microvessel density. elsevierpure.com

Beyond its role in the tumor vasculature, NRP1 expressed on tumor cells themselves can directly promote their malignant phenotype. frontiersin.orgnih.gov NRP1 can enhance tumor cell migration and invasion, key steps in the metastatic cascade. nih.govnih.govnih.gov In gastric cancer, for example, NRP1 has been shown to promote migration and invasion by inducing an epithelial-mesenchymal transition (EMT) through the activation of the PI3K/Akt signaling pathway. nih.gov In nasopharyngeal carcinoma, higher NRP1 expression is found in metastatic tissues compared to primary tumors. nih.gov

NRP1 also interacts with other signaling pathways relevant to cancer. It can act as a co-receptor for Transforming Growth Factor-β (TGF-β), affecting tumor proliferation and migration. mednexus.org Additionally, its involvement in the Hedgehog signaling pathway, which is dysregulated in several cancers, further implicates NRP1 as a key player in tumorigenesis. frontiersin.org

| Cancer Type | Role of NRP1 | Associated Mechanisms/Pathways |

|---|---|---|

| Gastric Cancer | Promotes migration and invasion; associated with poor prognosis. nih.gov | Induces EMT via PI3K/Akt signaling pathway. nih.gov |

| Nasopharyngeal Carcinoma | Higher expression in metastatic tissues; promotes migration and invasion. nih.gov | Regulates EMT and microRNA expression. nih.gov |

| Prostate Cancer | Overexpression in tumor cells leads to enlarged tumors and enhanced angiogenesis. elsevierpure.com | Increased VEGF165 binding and cell motility. elsevierpure.com |

| Breast Cancer | Expression on cancer cells inhibits apoptosis. frontiersin.org | Interaction with VEGF165. frontiersin.org |

| Pancreatic Cancer | High expression is associated with advanced tumor stage and node invasion. mdpi.com | Induces VEGF signaling and angiogenesis. mdpi.com |

Impact on Tumor Cell Proliferation, Migration, and Invasion

Neuropilin-1 (NRP1) is a transmembrane glycoprotein (B1211001) that plays a significant role in tumor progression by influencing cell proliferation, migration, and invasion. Its expression on tumor cells enhances cell viability and metastatic potential. NRP1 achieves this by promoting the epithelial-mesenchymal transition (EMT) through various signaling pathways, including those involving Transforming Growth Factor-beta (TGF-β) and Hepatocyte Growth Factor (HGF).

The development of dual-targeting inhibitors, which simultaneously block tubulin and NRP1, presents an effective strategy for cancer treatment. One such inhibitor, identified as TN-2, has demonstrated potent activity against both tubulin polymerization and NRP1. Mechanistic studies reveal that this compound disrupts tubulin function, leading to a halt in the cell cycle at the G2/M phase and subsequently inducing apoptosis (programmed cell death) in cancer cells. Furthermore, by targeting NRP1, TN-2 effectively suppresses the formation of tubular structures characteristic of angiogenesis, and curtails the migration and invasion of tumor cells. This dual-action approach of directly killing tumor cells while also inhibiting the processes that lead to metastasis and tumor growth underscores the therapeutic potential of co-targeting these pathways.

NRP1's role extends to interacting with various growth factors and their receptors. For instance, it can enhance signaling through the HGF/c-Met pathway, which is known to promote cell survival and invasiveness. By binding to HGF, NRP1 potentiates the growth factor's activity, contributing to the progression of cancers like gliomas. Similarly, NRP1 interacts with Vascular Endothelial Growth Factor (VEGF), specifically VEGF165, which can inhibit apoptosis in breast cancer cells and promote the migration and invasion of cancer cells by enhancing the EMT process. In gastric cancer, NRP1 has been shown to induce EMT and promote migration and invasion by activating the PI3K/Akt signaling pathway, with the HGF/c-Met axis also being involved in this process oup.com.

Influence on the Tumor Microenvironment

Neuropilin-1 (NRP1) is a key modulator of the tumor microenvironment (TME), significantly influencing tumor progression through its interactions with various cellular and non-cellular components. The TME is a complex system of stromal cells that secrete a variety of inflammatory cytokines, chemokines, and angiogenic factors, all of which can accelerate tumor development frontiersin.org.

One of the most critical functions of NRP1 in the TME is its role in angiogenesis, the formation of new blood vessels that supply tumors with essential oxygen and nutrients nih.gov. NRP1 acts as a co-receptor for Vascular Endothelial Growth Factor (VEGF), enhancing VEGF signaling and promoting the migration of endothelial cells, which is a crucial step in angiogenesis nih.gov.

Beyond angiogenesis, NRP1 influences other stromal cells within the TME, such as fibroblasts. researchgate.net Under tumor conditions, fibroblasts can differentiate into myofibroblasts or cancer-associated fibroblasts (CAFs) researchgate.net. NRP1 facilitates the interaction between myofibroblasts and fibronectin, an extracellular matrix protein, which in turn promotes tumor growth researchgate.net. NRP1 also plays a role in the endothelial-mesenchymal transition (EndMT), a process that can be a source of CAFs, through its interaction with TGF-β1 researchgate.net.

Furthermore, NRP1 is involved in remodeling the extracellular matrix, which can affect tumor growth and create a more favorable environment for tumor progression nih.govmayo.edu. By interacting with integrins and influencing fibronectin fibril assembly, NRP1 can alter the physical properties of the TME nih.govresearchgate.net.

Correlation with Cancer Prognosis

Elevated expression of Neuropilin-1 (NRP1) has been consistently linked with a poor prognosis in a wide range of human cancers. This correlation is largely due to NRP1's integral role in promoting tumor angiogenesis, growth, and metastasis.

Conversely, in some specific contexts, the prognostic value of NRP1 can be different. For instance, in pancreatic cancer, one study found that a high expression of NRP1 correlated with reduced vascularized areas, decreased tumor growth, and improved survival, highlighting the complex and sometimes context-dependent role of this protein nih.gov.

| Cancer Type | Correlation with NRP1 Expression | Associated Outcomes |

|---|---|---|

| Liver Cancer | Overexpression | Lower survival, increased risk of vascular invasion nih.gov |

| Colorectal Cancer | Overexpression | Increased risk of metastasis nih.gov |

| Glioblastoma (GBM) | High mRNA expression | Shorter overall and disease-free survival, independent risk factor for recurrence nih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | High expression | Shorter disease-free and overall survival nih.gov |

| Epithelial Ovarian Carcinoma | Higher expression | Shorter survival, advanced stage, lymph node and distant metastasis nih.gov |

| Prostate Cancer | Upregulation | Metastatic progression, patient mortality nih.gov |

| Pancreatic Adenocarcinoma | High expression | Advanced stage, node invasion, poor postoperative overall survival nih.gov |

| Pancreatic Cancer (contradictory finding) | High expression | Reduced vascularization, decreased tumor growth, improved survival nih.gov |

NRP1 Function in Immune Cell Regulation and Immunomodulation

Neuropilin-1 (NRP1) plays a multifaceted role in the immune system, acting as a critical immune modulator, particularly within the tumor microenvironment (TME). frontiersin.org Its expression is not limited to tumor and endothelial cells but is also found on various immune cells, where it can either activate or inhibit immune responses. researchgate.net NRP1 is involved in crucial immune processes such as cell proliferation, chemotaxis, and cytokine production. researchgate.net

Within the TME, NRP1 contributes to immune evasion by orchestrating multiple inhibitory processes. frontiersin.org It has a direct impact on adaptive antitumor immunity by regulating both regulatory T cells (Tregs) and CD8+ T cells. frontiersin.org The physiological roles of NRP1 in dendritic cells and macrophages, which typically contribute to an anti-inflammatory phenotype, can be co-opted by tumors to promote immunosuppression. frontiersin.org This makes NRP1 a key checkpoint in the TME and an attractive target for immunotherapy. frontiersin.org

Role in T Regulatory Cells (Tregs) and Dendritic Cells (pDCs)

Neuropilin-1 (NRP1) is a key surface molecule that significantly influences the function of T regulatory cells (Tregs) and plasmacytoid dendritic cells (pDCs), two critical components of the immune system.

T Regulatory Cells (Tregs):

NRP1 is highly expressed on activated Tregs and is crucial for maintaining their immunosuppressive function, especially within the tumor microenvironment (TME). researchgate.net Its expression helps stabilize Tregs and promotes their survival. mayo.edu One mechanism involves the interaction between Sema4A, secreted by dendritic cells, and NRP1 on Tregs. This binding recruits the enzyme PTEN, which in turn inhibits AKT phosphorylation, a key step in promoting Treg survival and stability. mayo.edu

Furthermore, NRP1 acts as a co-receptor for VEGF, which is often secreted by tumor cells. This interaction enhances the migration of Tregs into the tumor, where they can suppress anti-tumor immune responses. researchgate.netmayo.edu The accumulation of NRP1+ Tregs in tumors is associated with cancer progression and immune suppression. researchgate.net In human cancers, NRP1+ Tregs are selectively enriched and are associated with a potent suppressive function, which can be disrupted by blocking NRP1. wikipedia.org

Dendritic Cells (pDCs):

In humans, NRP1 is expressed on plasmacytoid dendritic cells (pDCs), where it is also known as BDCA-4 or CD304. nih.govfrontiersin.org NRP1 plays a role in the primary immune response by mediating contact between dendritic cells and T cells. nih.gov It is involved in the formation of the immunological synapse, which is the interface between an antigen-presenting cell like a DC and a lymphocyte. mayo.edu This interaction is essential for the initiation of a T cell response.

NRP1 on pDCs is also involved in priming immune responses. nih.gov Following antigen exposure, NRP1, in conjunction with PlexinA1 and Semaphorin 3A, helps regulate the cytoskeletal rearrangement necessary for DC migration to lymph nodes to activate T cells. pnas.org Interestingly, NRP1 can be transferred from DCs to T cells through a process called trogocytosis, which may play a role in modulating the immune response. pnas.org In the context of cancer, NRP1 may be involved in the infiltration of pDCs into tumors, potentially via interactions with tumor-derived VEGF. nih.gov

| Immune Cell Type | Role of NRP1 | Mechanism of Action |

|---|---|---|

| T Regulatory Cells (Tregs) | Enhances immunosuppressive function, stability, and survival. Promotes migration to tumors. | Binds to Sema4A from DCs, recruiting PTEN to inhibit AKT phosphorylation. Acts as a VEGF co-receptor, guiding migration towards tumor-secreted VEGF. researchgate.netmayo.edu |

| Plasmacytoid Dendritic Cells (pDCs) | Mediates immune synapse formation with T cells, aids in priming immune responses, and facilitates migration. | Participates in DC-T cell contact for initiating primary immune response. Regulates cytoskeletal changes for migration in concert with PlexinA1/Sema3A. mayo.edunih.govpnas.org |

NRP1 and Adaptive Resistance Mechanisms

Neuropilin-1 (NRP1) has been identified as a crucial factor in the development of adaptive resistance to targeted cancer therapies. Tumors can evolve and develop resistance to treatments that initially show efficacy, and NRP1 plays a significant role in this process.

In melanoma, for instance, treatment with BRAF inhibitors can lead to an adaptive increase in NRP1 expression. This upregulation of NRP1 is pivotal for the onset of acquired resistance to these drugs. nih.gov Similarly, in HER2-addicted breast cancer cells, NRP1 is implicated in the acquired resistance to HER2-targeted therapies. nih.gov The levels of NRP1 can also dictate the effectiveness of MET oncogene inhibitors in stomach and lung carcinoma cells that are dependent on this pathway. nih.gov

The mechanism behind this resistance involves NRP1 inducing a signaling cascade that leads to the upregulation of alternative kinases, such as EGFR or IGF1R. These kinases can then sustain cancer cell growth, effectively creating a bypass pathway that allows the tumor to circumvent the effects of the targeted therapy. nih.gov This suggests that combining oncogene-targeted drugs with molecules that interfere with NRP1 could be a promising strategy to improve therapeutic efficacy and prevent or reverse the onset of drug resistance. nih.gov

Furthermore, NRP1 is involved in tumor cell resistance to radiation. It can enhance the radiation resistance of tumors through the activity of factors like VEGF and semaphorins. frontiersin.org The tumor microenvironment plays a significant role in this NRP1-induced radiation resistance. frontiersin.org

Novel Functions of NRP1 in Non-Oncological Contexts

Beyond its well-documented role in cancer, Neuropilin-1 (NRP1) is a multifunctional receptor with critical functions in various physiological processes, particularly in the development of the nervous and cardiovascular systems. researchgate.net

Nervous System Development: NRP1 was initially identified for its role in the nervous system as a receptor for class 3 semaphorins, which are crucial for axonal guidance. researchgate.netfrontiersin.org It is involved in chemorepulsion of neurites and guiding sensory afferent innervation, processes essential for establishing the precise connections between neurons and their targets during neurodevelopment. nih.gov Specifically, Semaphorin-NRP1 signaling is required for the proper pathfinding of several neuronal populations in both the central and peripheral nervous systems. researchgate.net NRP1 also plays a vital role in directing neural crest cells, which are precursors to peripheral neurons. nih.gov

Cardiovascular Development: NRP1 is essential for the development of the cardiovascular system. researchgate.net It functions as a co-receptor for Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis (the formation of new blood vessels). frontiersin.org The interaction between VEGF and NRP1 in endothelial cells is critical for developmental angiogenesis. researchgate.net Transgenic mouse models have demonstrated that NRP1 is indispensable for embryonic vascular development; its absence leads to defects in the vascularization of the yolk sac, embryo, and nervous system, as well as abnormalities in the large vessels of the heart. frontiersin.org Conversely, overexpression of NRP1 results in excessive and abnormal blood vessel formation. frontiersin.org Both Semaphorin-NRP1 and VEGF-NRP1 signaling pathways are critical for heart development. researchgate.net

Immune System: NRP1 is also involved in the regulation of the immune system. researchgate.net It is expressed on various immune cells and participates in processes like immune cell communication and the initiation of the primary immune response. pnas.org

Recently, research has also suggested that NRP1 can facilitate the entry of SARS-CoV-2 into cells, indicating a potential role in viral pathogenesis and as a possible target for antiviral therapies. nih.gov

Neurodevelopment and Axonal Guidance

Neuropilin-1 is a critical regulator in the development of the nervous system, particularly in the process of axonal guidance. nih.gov Axonal guidance is the mechanism by which neurons send out their axons to establish precise connections with their appropriate targets, a fundamental step in the formation of neural circuits. nih.govmdpi.com

NRP1 functions as a receptor for class 3 semaphorins (SEMA3), which are a family of secreted proteins that primarily act as repulsive cues for axon growth cones. nih.govmdpi.com The interaction between SEMA3A and its receptors, including NRP1 and plexins, can induce growth cone collapse, thereby steering the axon away from non-target areas. mdpi.com This role is essential for establishing the intricate wiring of the nervous system during embryonic development. nih.gov For instance, NRP1, by interacting with SEMA3A, regulates not only the migration but also the generation of cortical interneurons. nih.gov

In the developing visual system, NRP1 is expressed by retinal ganglion cells (RGCs) and plays a vital role in guiding their axons across the optic chiasm. biologists.com It acts as a receptor for VEGF-A, which functions as a chemoattractant for RGC axons, ensuring their proper contralateral growth. biologists.com Studies using mouse models have shown that the absence of NRP1 in RGCs leads to defects in axonal midline crossing and fasciculation. biologists.com

Furthermore, NRP1 has a dual function in the cerebellum, controlling both the axonal guidance of basket cells and their subcellular target recognition. nih.gov The loss of SEMA3A function or the specific deletion of NRP1 in these cells disrupts the stereotyped organization of their axons and impairs the formation of critical synaptic structures known as pinceau synapses. nih.gov This highlights the multifaceted role of NRP1 in constructing complex GABAergic circuitry. nih.gov

Table of NRP1's Key Roles in Neurodevelopment

| Process | Function of NRP1 | Key Ligands/Partners | Outcome |

|---|---|---|---|

| Axonal Guidance | Acts as a co-receptor for repulsive cues | Semaphorin 3A (SEMA3A), Plexins | Steers axon growth cones away from incorrect paths nih.govmdpi.com |

| Visual System Development | Mediates chemoattraction for retinal ganglion cell axons | Vascular Endothelial Growth Factor A (VEGF-A) | Ensures correct midline crossing at the optic chiasm biologists.com |

| Cerebellar Circuitry Formation | Controls axonal organization and synapse formation | SEMA3A, Neurofascin-186 | Facilitates the formation of pinceau synapses nih.gov |

| Cortical Interneuron Development | Regulates migration and generation of interneurons | SEMA3A | Contributes to the proper population of cortical inhibitory neurons nih.gov |

Nociception and Pain Signaling Pathways

Recent research has identified Neuropilin-1 as a significant player in nociception and pain signaling. jci.org It functions as a coreceptor for Nerve Growth Factor (NGF) and its primary signaling receptor, Tropomyosin-related kinase A (TrkA), which are key mediators of pain. jci.orgbioworld.com

NRP1 is co-expressed with TrkA in both human and mouse nociceptors, the specialized sensory neurons that detect painful stimuli. jci.orgneurosciencenews.com The mechanism of action involves NRP1 binding directly to NGF, which enhances the presentation of NGF to TrkA. bioworld.comneurosciencenews.com Additionally, NRP1 acts as a molecular chaperone, facilitating the trafficking of TrkA from its site of synthesis within the neuron to the plasma membrane, where it can be activated by NGF. bioworld.comneurosciencenews.com This dual function significantly amplifies the NGF/TrkA pain signal. jci.org

The formation of a signaling complex involving two molecules each of NGF, TrkA, and NRP1 has been suggested by molecular modeling. neurosciencenews.com The interaction is facilitated by an adaptor protein, Gα interacting protein C-terminus 1 (GIPC1), which scaffolds NRP1 and TrkA. jci.orgresearchgate.net Knockdown of GIPC1 has been shown to abrogate NGF-evoked excitation of nociceptors and pain-like behaviors in mice. jci.orgresearchgate.net

Inhibiting the NRP1/NGF interaction has emerged as a potential therapeutic strategy for chronic pain. worldcongress2024.org Studies have demonstrated that NRP1 inhibitors can suppress the NGF-stimulated excitation of nociceptors and reduce NGF-evoked pain behaviors in animal models. jci.orgworldcongress2024.org This suggests that targeting NRP1 could offer a non-opioid alternative for pain management by directly interfering with the mechanism by which NGF causes pain. jci.orgbioworld.com

Role in Viral Entry and Infectivity (e.g., SARS-CoV-2)

Neuropilin-1 has been identified as a host factor that facilitates the entry and enhances the infectivity of certain viruses, most notably SARS-CoV-2, the virus responsible for COVID-19. mdpi.comnih.govplos.org While Angiotensin-Converting Enzyme 2 (ACE2) is the primary receptor for SARS-CoV-2, NRP1 acts as a potent co-receptor that significantly augments viral entry into host cells. mdpi.comtechnologynetworks.com

The spike (S) protein of SARS-CoV-2 possesses a cleavage site for the host protease furin. nih.govtechnologynetworks.com Upon cleavage by furin, the S1 subunit of the spike protein exposes a C-terminal amino acid sequence that conforms to a C-end rule (CendR) motif. mdpi.com This CendR motif is recognized by and binds to the b1 domain of NRP1. mdpi.com This interaction facilitates the entry of the virus into cells that express both ACE2 and NRP1. mdpi.com

NRP1 is abundantly expressed in various tissues, including the respiratory and olfactory epithelium. nih.govplos.org Its high expression in the olfactory epithelium is thought to be a potential route for the virus to enter the central nervous system, which may explain some of the neurological symptoms, such as the loss of smell, observed in COVID-19 patients. mdpi.complos.orgtechnologynetworks.com Pathological analyses of human autopsy tissues from COVID-19 patients have confirmed that SARS-CoV-2 infects NRP1-positive cells in the olfactory epithelium. nih.gov

The role of NRP1 in potentiating SARS-CoV-2 infectivity has been demonstrated in cell culture studies. nih.gov Blocking the interaction between the viral spike protein and NRP1, either with monoclonal antibodies or small-molecule inhibitors, has been shown to reduce viral infection. nih.gov This makes NRP1 a potential therapeutic target for developing antiviral strategies against SARS-CoV-2 and possibly other viruses that may utilize a similar entry mechanism. mdpi.comnih.gov

Preclinical Evaluation of Tubulin/nrp1 in 1 Anti Tumor Efficacy

In Vitro Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines

In vitro studies have demonstrated that Tubulin/NRP1-IN-1 exhibits potent anti-proliferative and cytotoxic (cell-killing) effects across a variety of cancer cell lines. The compound functions by inhibiting tubulin polymerization, a critical process for cell division, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). nih.gov The dual-targeting nature of the compound, which also inhibits NRP1, contributes to its efficacy by interfering with signaling pathways involved in tumor growth and survival. nih.govvulcanchem.com

This compound has shown significant inhibitory effects on the viability of several human prostate tumor cell lines. nih.gov Studies have revealed that the compound can reduce the viability of prostate cancer cells, such as PC-3 and LNCaP, by 50–70% at a concentration of 1 μM. vulcanchem.com This cytotoxic effect is linked to the induction of apoptosis. vulcanchem.com

The sensitivity of prostate cancer cells to this compound is also associated with the expression levels of NRP1. More aggressive and metastatic prostate cancer cell lines, like PC-3, exhibit higher levels of NRP1 expression compared to less aggressive or benign prostate cell lines. nih.govresearchgate.net Interestingly, the mechanical stiffness of the cellular environment can influence NRP1 expression. In PC-3 tumor cells, a stiffness resembling that of normal prostate tissue has been shown to induce a more sustained expression of NRP1. nih.govresearchgate.net This suggests a complex interplay between the tumor microenvironment and the expression of therapeutic targets like NRP1.

The compound's mechanism of action in prostate cancer cells involves inducing G2/M phase arrest, which is a hallmark of tubulin-targeting agents, leading to apoptosis. nih.govvulcanchem.com Furthermore, the inhibition of NRP1 by the compound can disrupt critical signaling pathways, such as the EGFR/AKT axis, which are involved in prostate cancer progression. researchgate.net

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | Key Characteristics | Effect of this compound |

|---|---|---|

| PC-3 | High metastatic potential, high NRP1 expression nih.govresearchgate.net | Significant inhibition of viability, induction of G2/M arrest and apoptosis nih.govvulcanchem.com |

| LNCaP | Androgen-sensitive | Reduction in cell viability by 50-70% at 1 µM vulcanchem.com |

| 22Rv1 | Castration-resistant | Overexpression of NRP1 leads to decreased sensitivity to docetaxel (B913) nih.gov |

| C4-2 | Castration-resistant | Overexpression of NRP1 leads to decreased sensitivity to docetaxel nih.gov |

In Vivo Efficacy in Orthotopic and Xenograft Animal Models

The anti-tumor effects of this compound have been further evaluated in animal models, specifically in orthotopic and xenograft models, which involve the implantation of human tumor cells into immunodeficient mice. These models provide a more biologically relevant system to study tumor growth and response to therapies.

In vivo studies using a PC-3 cell-derived xenograft model have demonstrated that this compound exhibits obvious anti-tumor effects. nih.gov These findings are consistent with the compound's potent in vitro activity against prostate cancer cells. The ability of this compound to inhibit tumor growth in these models underscores its potential as a therapeutic agent for prostate cancer. nih.gov

The use of xenograft models is a crucial step in preclinical research, allowing for the assessment of a compound's efficacy in a living organism. altogenlabs.com Orthotopic models, where tumor cells are implanted into the corresponding organ (e.g., prostate), can offer a more accurate representation of the tumor microenvironment and metastatic processes compared to subcutaneous models. pancreapedia.org

A key aspect of the dual-targeting mechanism of this compound is its ability to inhibit tumor angiogenesis. NRP1 plays a crucial role in angiogenesis by acting as a co-receptor for vascular endothelial growth factor (VEGF), a potent stimulator of blood vessel formation. acs.orgmdpi.comelifesciences.org By inhibiting NRP1, this compound can suppress the formation of new blood vessels within the tumor, thereby cutting off its supply of nutrients and oxygen.